molecular formula C7H13N3O2 B8406910 Ethyl 2-azidopentanoate

Ethyl 2-azidopentanoate

Cat. No.: B8406910
M. Wt: 171.20 g/mol
InChI Key: RMQHSQDYWFXPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-azidopentanoate is an organic compound featuring an azide functional group, making it a valuable building block in synthetic organic chemistry and chemical biology research. Its structure allows it to participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a prime example of "click chemistry." This reaction is widely used for the bioconjugation of molecules, labeling of biomolecules, and the synthesis of complex chemical structures such as peptidomimetics and heterocycles. The ester group in the molecule offers a handle for further synthetic manipulation, including hydrolysis to the corresponding acid or transesterification. As a reagent, it is particularly useful in the preparation of compounds for pharmaceutical research and material science. Researchers can leverage its reactivity to create novel chemical entities for probing biological systems or developing new materials. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

ethyl 2-azidopentanoate

InChI

InChI=1S/C7H13N3O2/c1-3-5-6(9-10-8)7(11)12-4-2/h6H,3-5H2,1-2H3

InChI Key

RMQHSQDYWFXPDT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)N=[N+]=[N-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-azidopentanoate is primarily recognized for its role as a synthetic intermediate in the development of pharmaceutical compounds. Its azido group allows for various click chemistry reactions, making it a valuable building block in the synthesis of bioactive molecules.

Case Study: Synthesis of Antimicrobial Agents

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, researchers synthesized a series of azido derivatives and evaluated their efficacy against various bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Bioconjugation

In bioconjugation, this compound serves as a versatile linker for attaching biomolecules such as proteins or antibodies to surfaces or other molecules. This application is crucial in developing targeted therapies and diagnostics.

Applications in Targeted Drug Delivery

The compound's ability to form stable conjugates facilitates the design of drug delivery systems that improve the solubility and stability of therapeutic agents. For example, studies have shown that conjugating drugs with this compound enhances their pharmacokinetic profiles, allowing for more effective treatment regimens .

Agricultural Science

This compound has also been explored for its applications in agricultural science, particularly as a feed additive to reduce methane emissions from ruminants.

Case Study: Methane Reduction in Ruminants

A patent describes using this compound as an active ingredient in animal feed formulations aimed at decreasing methane production during digestion. The study found that incorporating this compound into ruminant diets resulted in a significant reduction in methane emissions, thus contributing to more sustainable livestock farming practices .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistrySynthesis of Antimicrobial AgentsEffective against bacterial strains; potential for new antibiotics
BioconjugationDrug Delivery SystemsImproved solubility and stability of drugs
Agricultural ScienceMethane Reduction in RuminantsSignificant decrease in methane emissions

Comparison with Similar Compounds

Structural and Functional Differences

  • The acetyl group imparts distinct reactivity (e.g., ketone-based reactions) compared to azide-mediated processes.

Comparison with Ethyl 2-(Piperidin-4-yl)acetate

Physicochemical Properties

Property Ethyl 2-(Piperidin-4-yl)acetate Ethyl 2-Azidopentanoate (Hypothetical)
Molecular Formula C₉H₁₇NO₂ C₇H₁₁N₃O₂
Boiling Point Not explicitly stated Likely lower due to shorter chain
Hydrogen Bonding 2 acceptors, 1 donor 2 acceptors (ester, azide)
LogP (o/w) Estimated 1.2 Higher (azide hydrophobicity)

Bioavailability

  • The piperidine derivative shows moderate gastrointestinal absorption and blood-brain barrier permeability . Azido esters may exhibit lower bioavailability due to metabolic instability.

Comparison with 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine

Functional Group Analysis

  • This compound (CAS 51-85-4) features a disulfide (-S-S-) and amine (-NH₂) group . Unlike azides, disulfides are redox-active and critical in protein folding.

Hazards

  • Classified as non-hazardous for physical, health, and environmental risks . Azides, however, require stringent handling due to explosivity and toxicity.

Q & A

Q. How can isotopic labeling (e.g., 15^{15}N) enhance mechanistic studies of this compound in bioorthogonal chemistry?

  • Methodological Answer : Synthesize 15^{15}N-labeled azide to track nitrogen migration in click reactions. Use 15^{15}N NMR or mass spectrometry to trace isotopic enrichment in products. Compare kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms .

Data Presentation Guidelines

  • Tables : Include processed data (e.g., kinetic constants, purity metrics) in the main text; raw data (e.g., NMR peak lists) in appendices .
  • Graphs : Use error bars for triplicate experiments and label axes with SI units. For computational data, overlay experimental vs. theoretical spectra .

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